molecular formula C8H11NO4 B11908104 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B11908104
M. Wt: 185.18 g/mol
InChI Key: KNSHLWJBSDBBRH-UHFFFAOYSA-N
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Description

3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a sophisticated molecular scaffold of significant interest in modern medicinal chemistry and drug discovery. This compound features the bicyclo[1.1.1]pentane (BCP) framework, which serves as a highly valuable, rigid, and three-dimensional bioisostere. It is primarily utilized as a disubstituted BCP motif to replace para-substituted phenyl rings or as a key building block for constructing conformationally constrained peptides . This substitution strategy is powerful for improving the physicochemical properties of lead compounds, notably by reducing aromatic ring count, lowering lipophilicity (cLogP), and enhancing aqueous solubility and metabolic stability . Researchers employ this bifunctional BCP amino acid derivative in the design and synthesis of protease inhibitors, covalent warheads, and as a central core in the development of PROTACs (Proteolysis Targeting Chimeras) where its spatial geometry is critical for forming effective ternary complexes. The strain inherent to the BCP cage and the defined vectorial orientation of its carboxylic acid and amino functional groups make it an ideal candidate for exploring novel chemical space and optimizing the drug-likeness of bioactive molecules. This product is offered for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSHLWJBSDBBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a involving suitable precursors.

    Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through subsequent reactions, such as nucleophilic substitution or amination reactions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve optimization of the above synthetic routes to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid groups can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The unique structure of 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid allows it to serve as a bioisostere for traditional aromatic compounds, particularly benzene derivatives. This property has been leveraged in several key areas:

Drug Design and Development

  • Bioisosteric Replacement : The compound has been investigated as a replacement for benzene rings in various drugs, such as local anesthetics and antihistamines. Research indicates that substituting the benzene ring with this bicyclic structure can alter physicochemical properties like solubility and lipophilicity, potentially enhancing drug efficacy and reducing side effects .
  • Case Study : A study explored the synthesis of a saturated analogue of Benzocaine using this compound, revealing that while it showed lower lipophilicity and metabolic stability compared to Benzocaine, it maintained significant analgesic activity .

Synthesis Methodologies

  • Recent advancements in synthetic methodologies have enabled scalable production of bicyclo[1.1.1]pentanes, including derivatives like this compound. For instance, light-enabled reactions have been reported that allow for efficient synthesis without the need for catalysts or additives, producing high-purity compounds suitable for further functionalization in medicinal chemistry .

Potential Therapeutic Uses

The structural characteristics of this compound suggest several potential therapeutic applications:

Analgesics

  • As noted in the aforementioned case study involving Benzocaine, the compound's ability to mimic the action of traditional analgesics while potentially offering improved safety profiles makes it a candidate for further research in pain management therapies.

Antihistamines

  • The modification of existing antihistamine drugs with this bicyclic structure may lead to new formulations that could provide better efficacy or reduced side effects compared to current medications.

Mechanism of Action

The mechanism by which 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The rigid bicyclo[1.1.1]pentane core can influence the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and applications of 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid with its analogues:

Compound Name Substituents/Functional Groups Key Properties Synthetic Methods Applications References
This compound -NH2, -COOH (zwitterionic) High polarity, rigid scaffold Limited data; derivatives via HATU coupling Peptide backbone modification
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid -NH2, -COOH Rigid γ-aminobutyric acid analogue From [1.1.1]propellane via azide chemistry Neuroactive peptide design
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid -CF3 Enhanced lipophilicity (logP ↑) Radical fluorination or substitution Medicinal chemistry (metabolic stability)
3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid -Br Crystalline solid, reactive halogen Halogenation of precursor Cross-coupling reactions
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid -Ph Hydrophobic (logP ↑↑) Suzuki coupling or Friedel-Crafts Aromatic bioisosteres in drug design
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid -COOMe Ester-protected carboxylate Esterification with SOCl2/MeOH Intermediate for amide coupling
3-((Boc)amino)bicyclo[1.1.1]pentane-1-carboxylic acid -NHBoc Bulky, amine-protected Boc protection via (PhO)2P(O)N3 Stepwise peptide synthesis

Key Comparative Insights

Polarity and Solubility :

  • The target compound’s zwitterionic nature enhances aqueous solubility compared to hydrophobic derivatives like the phenyl (-Ph) or trifluoromethyl (-CF3) analogues .
  • Ester derivatives (e.g., methoxycarbonyl) exhibit reduced polarity, facilitating organic-phase reactions .

Boc-protected amino derivatives enable controlled deprotection in peptide synthesis, avoiding side reactions .

Biological Interactions: The trifluoromethyl group (-CF3) improves metabolic stability and membrane permeability, making it advantageous in CNS-targeting drugs . Rigid bicyclo[1.1.1]pentane cores in amino acid analogues reduce conformational entropy, enhancing binding specificity in peptides .

Commercial Availability :

  • The target compound is discontinued, whereas trifluoromethyl and methoxycarbonyl derivatives are commercially available, reflecting their broader utility .

Biological Activity

3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid, with the CAS number 691001-81-7, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a bicyclo[1.1.1]pentane framework, which is known for its rigidity and ability to influence the pharmacokinetics and pharmacodynamics of derivatives.

  • Molecular Formula : C₈H₁₁NO₄
  • Molecular Weight : 185.177 g/mol
  • Synonyms : this compound

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as a pharmaceutical agent.

Research indicates that this compound may exert its biological effects through several mechanisms, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Receptor Modulation : Preliminary studies suggest that it may interact with certain receptors, influencing signaling pathways crucial for various physiological processes.

Study 1: Synthesis and Biological Evaluation

A significant study focused on the synthesis of derivatives of this compound and their biological evaluation demonstrated promising results in terms of anti-inflammatory and analgesic activities. The derivatives were tested in vitro and in vivo, showing efficacy comparable to standard anti-inflammatory drugs .

Study 2: Pharmacokinetics and Toxicology

Another important aspect of research has been the pharmacokinetics and toxicological profile of this compound. Studies revealed that it possesses favorable absorption characteristics, low toxicity levels, and a reasonable half-life in biological systems, making it a candidate for further development as a therapeutic agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of metabolic enzymes
Receptor InteractionModulation of receptor signaling
Anti-inflammatorySignificant reduction in inflammation
AnalgesicPain relief comparable to standards

Q & A

Q. What are the key synthetic challenges in preparing 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid, and what strategies address them?

The synthesis of this bicyclo[1.1.1]pentane derivative involves overcoming steric hindrance and achieving regioselective functionalization. A common strategy starts with brominated precursors like 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 224584-18-3, MW 205.05 g/mol) . Nucleophilic substitution with protected amines (e.g., tert-butoxycarbonyl [Boc] groups) introduces the amino moiety, followed by deprotection and carboxylation. Multi-step protocols, such as those used for bicyclo[1.1.1]pentane-1-acetic acid derivatives, emphasize protecting-group chemistry and photochemical activation to stabilize strained intermediates .

Q. How is the structural integrity of this compound validated in experimental settings?

Rigorous characterization employs:

  • NMR spectroscopy : 2D techniques (COSY, HSQC) resolve overlapping signals in the bicyclic core.
  • X-ray crystallography : Resolves bond angles and confirms the strained bicyclo[1.1.1]pentane geometry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₉BrO₂ for brominated precursors) .

Q. What role does this compound play as a bioisostere in medicinal chemistry?

The bicyclo[1.1.1]pentane scaffold replaces phenyl rings or alkyne spacers to enhance metabolic stability and reduce conformational flexibility. For example, 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives mimic γ-aminobutyric acid (GABA) in peptides, improving target engagement . Methodological validation includes:

  • Surface plasmon resonance (SPR) to measure binding affinity.
  • Pharmacokinetic profiling (e.g., microsomal stability assays).

Advanced Research Questions

Q. How can researchers experimentally evaluate the bioisosteric efficiency of this compound compared to traditional aromatic moieties?

Design a comparative study using:

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the bicyclo derivative and its aromatic counterpart.
  • Cryo-electron microscopy (cryo-EM) : Visualize ligand-receptor interactions at atomic resolution.
  • Free-energy perturbation (FEP) calculations : Predict relative binding affinities computationally .

Q. How should contradictory structure-activity relationship (SAR) data be addressed for substituent effects on the bicyclo core?

Contradictions arise when electronic or steric effects deviate from predictions. Mitigation strategies include:

  • Systematic substituent variation : Synthesize analogs with halogen, alkyl, or electron-withdrawing groups (e.g., 3-(trifluoromethyl) derivatives) to map electronic effects .
  • Quantum mechanical calculations : Density functional theory (DFT) models charge distribution and steric strain .
  • Crystallographic analysis : Resolve binding modes in protein-ligand complexes to identify unexpected interactions .

Q. What computational approaches optimize the design of bicyclo[1.1.1]pentane derivatives for material science applications?

  • Molecular dynamics (MD) simulations : Predict thermal stability and packing efficiency in polymer matrices.
  • ReaxFF force fields : Model decomposition pathways under extreme conditions.
  • Machine learning (ML) : Train models on existing bicyclo derivatives to predict crystallinity or mechanical properties .

Q. What experimental methods assess the utility of this compound in developing materials with tailored properties?

  • Differential scanning calorimetry (DSC) : Measure glass transition temperatures (Tg) in polymer composites.
  • X-ray diffraction (XRD) : Analyze crystallinity in metal-organic frameworks (MOFs) incorporating the bicyclo core.
  • Tensile testing : Evaluate mechanical strength in cross-linked networks .

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